4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester
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Overview
Description
4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester is an organic compound that features a phenyl ring substituted with two methoxy groups and a butyric acid ester moiety
Mechanism of Action
Target of Action
Similar compounds, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis .
Mode of Action
It’s worth noting that similar compounds, like pinacol boronic esters, are involved in various chemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The stability of similar compounds, like pinacol boronic esters, is known to be influenced by air and moisture .
Result of Action
Similar compounds have been used in the synthesis of various other compounds, indicating their potential utility in chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, similar compounds, like pinacol boronic esters, are known to be stable under normal conditions but can undergo protodeboronation under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester typically involves a multi-step processThe Suzuki–Miyaura coupling reaction is often employed in the synthesis of such compounds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the ester moiety can produce alcohols.
Scientific Research Applications
4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethoxy-phenyl)pyrrole-2-carboxylic acid
- 2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide
Uniqueness
4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted phenyl ring and butyric acid ester moiety make it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-4-20-14(17)12(16)8-11(15)10-6-5-9(18-2)7-13(10)19-3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWULQFJCCQQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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